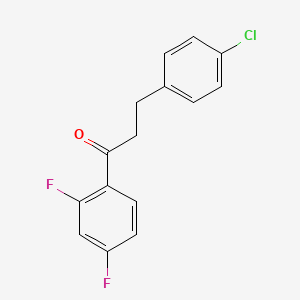

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone

Description

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone (CAS: 898788-47-1) is a halogenated aromatic ketone with the molecular formula C₁₅H₁₁ClF₂O and a molecular weight of 280.7 g/mol . Its structure features a propiophenone backbone substituted with a 4-chlorophenyl group at the 3-position and two fluorine atoms at the 2' and 4' positions of the adjacent phenyl ring. Predicted physicochemical properties include a density of 1.284 g/cm³ and a boiling point of 392.5°C .

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZYWUDJSSMJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644499 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654673-29-7 | |

| Record name | 3-(4-Chlorophenyl)-1-(2,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chlorobenzoyl chloride with 2,4-difluoropropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products

Oxidation: Formation of 4-chlorobenzoic acid and 2’,4’-difluorobenzoic acid.

Reduction: Formation of 3-(4-chlorophenyl)-2’,4’-difluoropropanol.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Halogen Positioning : The target compound’s 2',4'-difluoro substitution contrasts with 4CPHPP ’s hydroxyl group at 2', which may enhance hydrogen-bonding capacity .

- Conjugation: Chalcone derivatives (e.g., ) feature α,β-unsaturated ketones, enabling π-conjugation and Michael addition reactivity, absent in the saturated propiophenone backbone of the target compound .

Table 2: Activity Comparison of Halogenated Aromatic Compounds

Notable Trends:

- Halogen Impact : Chlorine and fluorine substituents enhance lipophilicity and binding affinity to hydrophobic pockets in enzymes (e.g., HDACs in ) .

- Fluorine’s Role: The 2',4'-difluoro groups in the target compound may improve metabolic stability and bioavailability compared to non-fluorinated analogues .

Computational and Theoretical Insights

- DFT Studies : For 4CPHPP (), B3LYP/6-311G(d,p) calculations revealed planar geometry and electronic properties favoring anticancer activity . Similar methods could predict the target compound’s reactivity.

- Docking Studies : Chalcone derivatives () showed affinity for HSP90 and TRAP1, suggesting that the target compound’s ketone moiety may interact with similar ATP-binding pockets .

Biological Activity

3-(4-Chlorophenyl)-2',4'-difluoropropiophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is . Its structure features two fluorine atoms and a chlorine atom attached to a phenyl ring, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity . Studies suggest that the presence of halogen substituents enhances the compound's ability to disrupt microbial cell membranes, leading to increased lethality against various bacterial strains.

Anticancer Activity

The compound has been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve apoptosis induction and cell cycle arrest, primarily through the modulation of key signaling pathways associated with cancer progression .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase (MAO) and cholinesterase (AChE), which are critical in neurotransmitter metabolism and have implications in neurodegenerative diseases .

- Receptor Modulation : It has been suggested that the compound interacts with various receptors, potentially modulating pathways involved in inflammation and cancer cell survival.

Case Studies

- Antimicrobial Activity : A study assessed the efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent.

- Anticancer Efficacy : In a controlled study on MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). The study also noted morphological changes consistent with apoptosis upon treatment .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)-2',4'-difluoropropiophenone | Similar structure without chlorine | Moderate antimicrobial activity |

| 3-(4-Bromophenyl)-2',4'-difluoropropiophenone | Similar structure with bromine | Reduced anticancer efficacy compared to chlorinated variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.